| Property | 9-Fluorenol (9-Hydroxyfluorene) [1] [2] | 2-Amino-9H-fluoren-9-one [3] [4] |
|---|---|---|
| CAS Number | 1689-64-1 | 3096-57-9 |
| Molecular Formula | C₁₃H₁₀O | C₁₃H₉NO |
| Molecular Weight | 182.22 g/mol | 195.22 g/mol |
| Melting Point | 152-155 °C | 157-160 °C |
| Boiling Point | 367.5 ± 11.0 °C at 760 mmHg | 426.4 ± 24.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ | 1.3 ± 0.1 g/cm³ |
| LogP | 2.51 | 2.95 |
| Appearance | White to off-white solid powder | Powder |
| Solubility | Practically insoluble in water; soluble in DMSO, ethanol [1] [2] | Soluble in DMSO, chloroform, acetone [3] |
The following diagram illustrates the structural relationship between the compounds found in the search results and your compound of interest.
Relationship of your target compound to characterized analogues
The compound 2-amino-9H-fluoren-9-ol is listed in the PubChem database with the molecular formula C₁₃H₁₁NO and a PubChem CID (Compound ID) of 36461 [1]. This serves as a definitive identifier for the compound. A proposed structure is illustrated below.
Database identification for 2-amino-9H-fluoren-9-ol
The search yielded comprehensive ¹³C NMR and ¹H NMR data for 2-amino-9-fluorenone, a structurally similar compound where the C-9 carbon is a ketone rather than an alcohol [2]. This data is highly valuable for comparative analysis, as the core ring systems are identical. The data was obtained in CDCl₃ solution.
¹H NMR (399.65 MHz, CDCl₃) Shifts for 2-Amino-9-fluorenone [2]
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| A | 7.549 |
| B | 7.382 |
| C | 7.320 |
| D | 7.252 |
| E | 7.133 |
| F | 6.957 |
| G | 6.709 |
| J (NH₂) | 3.91 |
Coupling Constants (J) for 2-Amino-9-fluorenone [2]
| Coupling | Value (Hz) |
|---|---|
| J(A,B) | 1.2 |
| J(A,E) | 7.3 |
| J(B,C) | 7.5 |
| J(C,E) | 1.0 |
| J(D,G) | 7.9 |
| J(F,G) | 2.2 |
The following methodologies, adapted from studies on related fluorene compounds, provide a robust framework for characterizing 2-amino-9-fluorenol.
1. Vibrational and Electronic Spectroscopy (FT-IR, FT-Raman, UV-Vis)
A detailed protocol can be adapted from a study on 2-aminofluorene [3].
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
3. Inclusion Complex Studies (Fluorescence)
A study on 2-amino-9-fluorenone provides a method to investigate host-guest interactions [4].
Research on similar amino-substituted fluorene compounds reveals their significant analytical and photophysical properties.
The available data for 2-amino-9-fluorenone provides an excellent benchmark. You should expect the NMR spectrum of this compound to share similarities in the aromatic region but be distinctly different at the C-9 position, which would appear in the ( ^1H ) NMR spectrum and significantly impact the ( ^{13}C ) NMR chemical shift of that carbon.
To fully characterize this compound, I suggest the following steps:
The table below summarizes the key identifying information and physical properties for 2-Amino-9-fluorenone:
| Property | Value / Description |
|---|---|
| CAS Number | 3096-57-9 [1] [2] [3] |
| Molecular Formula | C₁₃H₉NO [1] [2] [3] |
| Molecular Weight | 195.22 g/mol [1] [2] |
| Physical Appearance | Orange to Brown to Dark purple powder to crystal [2] |
| Melting Point | 156 °C to 162 °C [2] |
| Purity | >98.0% (HPLC) [2] |
The following hazard information is based on the Globally Harmonized System (GHS) classification provided by Tokyo Chemical Industry (TCI) for 2-Amino-9-fluorenone [2].
| Category | Information | | :--- | :--- | | GHS Pictogram |
This diagram outlines the key workflow for safely handling 2-Amino-9-fluorenone in a laboratory setting, based on the precautionary statements identified:
For researchers, particularly in drug development, here are critical operational points:
The search results do not contain a direct thermal stability profile for 2-amino-9-fluorenol. The most pertinent information available is for 2-amino-9-fluorenone, a similar compound. The key stability-related data for this compound is summarized in the table below.
| Property | Value / Description | Significance for Thermal Stability |
|---|---|---|
| Melting Point [1] | 157°C - 160°C | Provides a key physical constant; decomposition at or below this point would indicate poor thermal stability. |
| Recommended Storage [1] | "Ambient temperatures" | Suggests the compound is stable at room temperature, with no need for refrigeration or freezing. |
| Incompatibilities [1] | Oxidizing agents | Identifies substances that may cause hazardous reactions, including violent decomposition, under certain conditions. |
For a researcher aiming to determine the , the following experimental approaches, inferred from the characterization of the related compound, are recommended:
Proper handling is crucial for both personal safety and the integrity of experimental results. The safety data for 2-amino-9-fluorenone indicates potential hazards, and similar precautions should be assumed for this compound [1].
The molecular structure of these compounds makes them subjects of research in molecular recognition. One study investigated the inclusion complex between 2-amino-9-fluorenone and beta-cyclodextrin using fluorimetry [3]. The following diagram illustrates the logical workflow for such an investigation, which is also applicable to planning stability studies.
Experimental workflow for assessing thermal stability.
9-fluorenylmethyl chloroformate (Fmoc-Cl) has emerged as a premier derivatization reagent for amino acid analysis across diverse biological matrices. As a member of the 9-fluorenylmethoxycarbonyl family, Fmoc-Cl reacts efficiently with both primary and secondary amino groups of amino acids, forming stable derivatives that enhance detection capabilities in various chromatographic systems. The Fmoc protection strategy was initially developed for solid-phase peptide synthesis in the 1990s [1], but its application has expanded significantly to include analytical quantification of amino acids in complex biological samples.
The fundamental reaction mechanism involves Fmoc-Cl forming carbamate derivatives with primary amines and amide derivatives with secondary amines under alkaline conditions (typically pH 8-9). This derivatization confers several analytical advantages, including enhanced chromophoric properties for UV detection and significantly improved fluorescence characteristics for highly sensitive detection. The attachment of the hydrophobic Fmoc moiety also improves separation characteristics in reversed-phase HPLC systems, allowing for better resolution of complex amino acid mixtures. Furthermore, the apolar character of the Fmoc group enables efficient sample cleanup through solid-phase extraction, effectively removing interfering matrix components and reducing ion suppression effects in mass spectrometric detection [2] [3].
Table 1: Analytical performance characteristics of Fmoc-amino acid derivatives under optimized conditions
| Amino Acid | Detection Method | Limit of Quantitation (LOQ) | Linear Range | Reproducibility (RSD%) |
|---|---|---|---|---|
| Most amino acids | Fluorescence | 1-2.5 pmol | 1-500 pmol | ≤3.98% |
| Serine, Glycine, Valine | Fluorescence | 2.5 pmol | 2.5-500 pmol | ≤3.50% |
| Cystine, Histidine derivatives | Fluorescence | 5 pmol | 5-500 pmol | ≤4.20% |
| Tyrosine derivatives | Fluorescence | 5-10 pmol | 10-500 pmol | ≤4.40% |
| Tryptophan | Fluorescence | 10 pmol | 10-500 pmol | ≤4.80% |
| All detected amino acids | LC-ESI-MS/MS | 1-10 pmol | 1-1000 pmol | ≤4.50% |
The quantitative performance of Fmoc-Cl derivatization has been extensively characterized across multiple studies. The method demonstrates exceptional sensitivity with quantification limits in the low picomole range (1-10 pmol) for most amino acids when using fluorescence detection [3] [4]. The reproducibility of the method is excellent, with relative standard deviation (RSD) values consistently below 5% for intra-day analyses, making it suitable for precise quantification in complex matrices like plasma and tissue extracts [4]. The linear dynamic range typically spans two to three orders of magnitude, allowing for accurate quantification of amino acids present at varying concentrations in biological samples.
Table 2: Optimization parameters for Fmoc-Cl derivatization of amino acids
| Parameter | Optimal Condition | Effect | Acceptable Range |
|---|---|---|---|
| FMOC Concentration | 3.0 mM (plasma); 0.5 mM (standards) | Complete derivatization with minimal reagent interference | 0.5-5.0 mM |
| Reaction pH | 9.0 | Maximum derivatization efficiency | 8.5-9.5 |
| Reaction Time | 20 minutes | Complete reaction for all amino acids | 15-30 minutes |
| Reaction Solvent | Acetonitrile-based | Optimal reactivity and solubility | Acetonitrile/Acetone (50:50) |
| Molar Ratio [FMOC]/[AAs] | 5.5:1 | Sufficient reagent excess | 5:1 to 10:1 |
| Derivatization Temperature | Room temperature | Controlled reaction kinetics | 20-25°C |
Systematic optimization studies have revealed that pH control is absolutely critical for successful Fmoc-Cl derivatization, with pH 9.0 identified as the optimum for complete reaction with all amino acid functional groups [3]. The FMOC concentration must be carefully balanced—sufficient to ensure complete derivatization but not so high as to generate excessive hydrolysis by-products that can interfere with chromatography. For plasma samples, higher FMOC concentrations (3.0 mM) are recommended to compensate for matrix effects, while for standard solutions, lower concentrations (0.5 mM) are adequate [4]. The reaction time of 20 minutes represents a compromise that ensures complete derivatization of less reactive amino acids like aspartic acid and glutamic acid while minimizing the formation of by-products.
Principle: This protocol enables simultaneous deproteinization and derivatization of free amino acids in plasma samples using acetonitrile-containing FMOC-Cl reagent, streamlining sample preparation while maintaining high analytical precision [4].
Materials and Reagents:
Procedure:
Critical Notes:
Principle: This protocol describes a highly sensitive method for amino acid profiling of limited tissue samples using FMOC-Cl derivatization followed by LC-ESI-MS/MS with multiple reaction monitoring (MRM), enabling quantification of amino acids at minute tissue amounts [2].
Materials and Reagents:
Procedure:
Critical Notes:
The following Graphviz diagram illustrates the complete workflow for Fmoc-Cl derivatization and analysis of amino acids in biological samples:
Diagram 1: Complete workflow for Fmoc-Cl derivatization and analysis of amino acids in biological samples
The workflow encompasses all critical stages from sample preparation through data analysis, highlighting the key parameters that require careful optimization at each step. The derivatization conditions (pH 9.0, 20-minute reaction time, room temperature, and appropriate FMOC-Cl concentration) are particularly crucial for achieving complete and reproducible amino acid labeling.
The Fmoc-Cl derivatization method has found diverse applications across multiple scientific domains. In pharmaceutical research, it enables precise amino acid profiling for metabolic studies and biomarker discovery. The method has been successfully applied to investigate perturbations in primary metabolism in tomato and Arabidopsis thaliana plants infected with soil-borne fungi [2]. In clinical chemistry, the approach facilitates the diagnosis of inherited disorders of amino acid metabolism through reliable quantification of pathognomonic metabolite patterns.
The technique has also proven valuable in toxicological studies, such as identifying hypoglycin A and methylencyclopropylacetic acid conjugates in horses with atypical myopathy [2]. Furthermore, the method supports drug discovery and development by enabling accurate amino acid analysis in various biological matrices, which is essential for understanding drug metabolism and toxicity profiles. The high sensitivity and specificity of Fmoc-Cl derivatization coupled with LC-ESI-MS/MS detection make it particularly suitable for analyzing limited samples, such as tissue biopsies or pediatric plasma samples, where material is scarce but comprehensive metabolic profiling is clinically essential.
Common Issues and Solutions:
High Blank Values: Excessive FMOC hydrolysis can lead to high background interference. This can be mitigated by using fresh FMOC-Cl solutions, controlling reaction pH precisely at 9.0, and implementing thorough SPE cleanup steps [3].
Incomplete Derivatization: Aspartic acid, glutamic acid, and histidine may show incomplete derivatization under suboptimal conditions. Ensure adequate FMOC-Cl concentration (3.0 mM for complex matrices) and sufficient reaction time (20 minutes).
Multiple Derivatives: Histidine and tyrosine can form both single and double derivatives. For accurate quantification, sum the peak areas of all derivative forms, or optimize conditions to favor one predominant form [3].
Matrix Effects: In mass spectrometric detection, matrix effects can cause ion suppression or enhancement. Use stable isotope-labeled internal standards for each amino acid when possible, and employ thorough SPE cleanup to minimize matrix effects.
Method Validation: For rigorous quantitative analysis, validate the method using certified reference materials or spiked samples. Key validation parameters should include linearity (across expected concentration range), accuracy (85-115% recovery), precision (RSD < 10%), limit of detection, and limit of quantification. Establish system suitability tests to ensure consistent performance across analytical runs.
Fmoc-Cl derivatization represents a robust, sensitive, and versatile approach for amino acid analysis across diverse biological matrices. The method's strength lies in its ability to generate highly detectable derivatives that facilitate accurate quantification even in complex samples. When properly optimized and validated, the technique provides reproducible results with picomole-level sensitivity, making it suitable for both research and clinical applications. The protocols outlined in this document provide comprehensive guidance for implementing Fmoc-Cl derivatization in analytical laboratories, with specific considerations for different sample types and analytical requirements.
The method is based on the reaction of FMOC-Cl with both primary and secondary amino groups of amino acids under alkaline conditions. This reaction produces highly stable FMOC-amino acid derivatives that are fluorescent and can be easily ionized, making them ideal for analysis with High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC/FLD) or Mass Spectrometry (LC-MS) [1] [2].
The derivatization workflow can be summarized as follows:
The following tables summarize the key performance metrics for the FMOC-Cl derivatization method as reported in the literature.
Table 1: Quantitative Performance of FMOC-Based Amino Acid Analysis
| Parameter | HPLC-FLD Performance [1] | HPLC-FLD Performance [5] | LC-ESI-MS/MS Performance [2] |
|---|---|---|---|
| Limit of Detection (LOD) | 1-10 pmol (depending on amino acid) | 0.13 - 0.37 pM | 1 fmol/µL |
| Linear Range | Not specified | 0.125 - 125 µM/L | Up to 125 pmol/µL |
| Reproducibility (RSD) | < 3.98% (for responses) | < 2.35% (for peak area) | < 10% (intra- & inter-day) |
| Derivative Stability | Not specified | Not specified | Stable for analysis |
| Key Application | Literature overview and method optimization | Aerosol analysis (environmental) | Arabidopsis thaliana root analysis (biological) |
Table 2: Optimized Derivatization Conditions from Key Studies
| Reaction Condition | Jambor & Molnár-Perl, 2009 [1] | Bank et al., 1996 [3] |
|---|---|---|
| FMOC-Cl Concentration | 0.5 mM | Not specified (10-300x molar excess) |
| Buffer & pH | pH 9 | Borate buffer, pH 11.4 |
| Reaction Time | 20 min | 40 min |
| Reaction Temperature | Ambient temperature | Ambient temperature |
| Notable Improvements | Detailed study of 22 amino acids, including His and Tyr derivatives. | Improved derivatization for His and Tyr, reduced reagent hydrolysis, less adsorption to surfaces. |
The protocol has been successfully applied to profile amino acids in biological samples with high sensitivity. For instance, one study used this method to analyze the amino acid content from only a single root of Arabidopsis thaliana seedlings and compared it with profiles from 20 dissected root meristems, demonstrating its utility for limited biological samples [2].
The chemical relationship and derivation pathway for FMOC reagents can be visualized as follows:
The 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization method provides a powerful analytical technique for the sensitive determination of both primary and secondary amino acids. This method is particularly valuable in life sciences, biomedical research, and drug development for analyzing amino acid profiles in various biological samples. The fundamental principle involves the reaction of Fmoc-Cl with primary and secondary amine functional groups present in amino acids, forming stable, fluorescent Fmoc-carbamate derivatives that are readily detectable by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection [1] [2].
The resulting Fmoc-amino acid derivatives possess characteristics that make them ideal for analytical applications. The fluorenyl group introduces strong UV absorption and native fluorescence, enabling highly sensitive detection. Furthermore, these derivatives yield amino acid-specific fragment ions during tandem mass spectrometry (MS/MS), allowing for selective identification and accurate quantification using Multiple Reaction Monitoring (MRM) [2] [3]. This method is comprehensively applicable, capable of analyzing all 20 proteinogenic amino acids with remarkable sensitivity, achieving detection limits as low as 1 femtomole per microliter (fmol/µl) [2]. Its robustness has been demonstrated in profiling amino acids from minimal biological samples, such as a single plant root, highlighting its utility for samples with limited availability [2] [3].
The Fmoc-Cl derivatization method has been rigorously validated, demonstrating excellent performance across key analytical parameters. The following tables summarize the quantitative data for the method's sensitivity, linearity, and precision.
Table 1: Analytical Sensitivity and Linearity of Fmoc-Cl Derivatization Method
| Parameter | Value | Notes |
|---|---|---|
| Limit of Detection (LOD) | 1 fmol/µL | As low as 78 fmol for specific amino acids like Proline [4]. |
| Linear Range | Up to 125 pmol/µL | Covers over five orders of magnitude [2]. |
| Calibration Linearity | ( r \geq 0.9998 ) | Correlation coefficients for 22 amino acids [4]. |
Table 2: Method Precision and Reproducibility
| Parameter | Precision (%RSD) | Notes |
|---|---|---|
| Retention Time | < 0.2% | Excellent run-to-run reproducibility [4]. |
| Peak Area | < 3% for most amino acids | Intraday and interday precision <10% RSD for most amino acids [2] [4]. |
The method's high sensitivity is evidenced by its low femtomole-level detection limits. The wide linear dynamic range of up to 125 pmol/µL makes it suitable for analyzing samples with varying amino acid concentrations without requiring extensive dilution or concentration [2]. The exceptional reproducibility, with relative standard deviations (RSD) for retention times consistently below 0.2%, ensures reliable identification and quantification [4].
The following diagram outlines the complete sample preparation process, from derivatization to analysis.
Step-by-Step Procedure:
Table 3: Recommended LC-ESI-MS/MS Conditions
| Parameter | Specification |
|---|---|
| Chromatography | Reversed-Phase HPLC |
| Column | C18 column (e.g., 75 mm x 3.0 mm, 1.9 µm) [4] |
| Mobile Phase A | 20 mM phosphate potassium buffer, pH 6.9 [4] |
| Mobile Phase B | Acetonitrile/Methanol/Water (45/40/15) [4] |
| Gradient | Multi-step gradient from 11% to 100% B over 15 minutes [4] |
| Flow Rate | 0.8 mL/min [4] |
| Mass Spectrometry | Electrospray Ionization (ESI) in Negative Mode [2] [3] |
| Detection | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) [2] |
The Fmoc-Cl derivatization method is exceptionally versatile for amino acid analysis across diverse fields.
The search confirms that 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a widely used derivatization agent for amino acid analysis by HPLC-MS/MS [1]. While the search results do not specifically mention 2-amino-9-fluorenol, Fmoc-Cl shares a nearly identical core fluorene structure.
Derivatization with Fmoc-Cl offers several advantages for sensitive and specific analysis of amino acids in complex mixtures like protein hydrolysates [1]:
This protocol is adapted from the method described in the search results for analyzing underivatized amino acids using Fmoc-Cl [1].
1. Principle: Fmoc-Cl reacts with primary and secondary amines in amino acids to form stable derivatives that are readily separated by reversed-phase HPLC and detected sensitively by ESI-MS/MS in negative ion mode.
2. Reagents:
3. Derivatization Procedure:
4. LC-MS/MS Analysis:
The workflow for this analytical method can be summarized as follows:
The following table summarizes key contexts where this type of analytical chemistry is applied in food and nutritional science, as evidenced by the search results.
| Application Context | Relevant Protein Hydrolysate/Analyte | Key Analytical Objective | Citation |
|---|---|---|---|
| Bioactive Peptide Discovery | Food-derived protein hydrolysates (e.g., corn, soybean, casein) | Comprehensive peptide profiling and identification to link composition to bioactivity (e.g., antioxidant properties). | [2] [3] |
| Nutrient Absorption & Quality | Krill, whey, and soy protein hydrolysates | Assessing postprandial bioavailability of amino acids in human serum to determine protein quality. | [4] |
| Functional Property Analysis | Fish waste protein hydrolysates | Correlating proximate composition (amino acid content) with functional properties like solubility and emulsification. | [5] |
| Agricultural Biostimulants | Plant and animal-derived protein hydrolysates | Characterizing amino acid composition to understand their effects on crop growth and stress resilience. | [6] |
For a reliable protocol using This compound specifically, I suggest you:
The method is based on pre-column derivatization, where amino acids are reacted with FMOC-Cl to form highly fluorescent derivatives before HPLC separation.
The diagram below illustrates the core chemical reaction and the sequential workflow of a typical automated analysis.
The following table outlines a generalized protocol based on the application note for an Agilent Poroshell HPH-C18 column [2]. You will need to optimize volumes, times, and gradients for your specific instrument and column.
Table 1: Generalized Protocol Steps for Automated FMOC Analysis
| Step | Parameter | Description | Considerations |
|---|---|---|---|
| 1. Sample Prep | Hydrolysis & Dilution | Protein samples are typically acid-hydrolyzed, neutralized, and diluted in a suitable buffer. | Ensure pH is correct for derivatization. |
| 2. Automated Derivatization | Reagent 1 (OPA) | The autosampler mixes sample with OPA reagent first. | Reacts with primary amino acids. |
| Reagent 2 (FMOC-Cl) | The instrument then adds FMOC-Cl solution to the same vial. | Reacts with secondary amino acids. Specific mixing times and volumes are model-dependent [2]. | |
| 3. HPLC Separation | Column | Agilent Poroshell HPH-C18 (e.g., 4.6 x 100 mm, 2.7 µm) [2]. | Superficially porous particles offer high efficiency with lower backpressure. |
| Mobile Phase A | Aqueous buffer (e.g., Sodium phosphate, pH ~7.8). | - | |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol). | - | |
| Gradient | Binary gradient from low to high %B. | A typical run time may be around 30 minutes [2]. | |
| 4. Detection | Fluorescence | Excitation: ~265 nm, Emission: ~310 nm [1]. | FMOC derivatives are highly fluorescent. |
Table 2: Advantages, Challenges, and Specifications
| Aspect | Details |
|---|---|
| Key Advantages | High sensitivity for both primary and secondary amino acids; suitability for complex samples like fermentation products [1] [2]. |
| Column Performance | Poroshell HPH-C18 columns show excellent stability, maintaining performance for over 500 injections with only slight retention time shifts [2]. |
| Reagent Handling | FMOC-Cl is moisture-sensitive and should be stored at 2-8°C [3]. Solutions should be prepared fresh regularly. The automated derivatization program must be carefully configured for the specific autosampler model [2]. |
| Method Transfer | Methods can be transferred between different column dimensions (e.g., 4.6, 3.0, and 2.1 mm ID) with consistent results and a high correlation of retention times (R² = 0.997) [2]. |
The 9-fluorenylmethyloxycarbonyl (FMOC) group is a dominant chemistry for amino acid derivatization prior to HPLC analysis. It reacts with both primary and secondary amino groups to form stable, highly fluorescent derivatives, enabling sensitive detection [1] [2].
The table below summarizes the core derivatization conditions from two key studies that optimized the use of FMOC-Cl for amino acid analysis.
| Parameter | Optimum Conditions (Literature 1) | Improved Conditions (Literature 2) |
|---|---|---|
| FMOC-Cl Concentration | 0.5 mM | Calibration over a 10 to 300 molar ratio of FMOC-Cl to total amino acid |
| Molar Ratio ([FMOC]/[AA]) | 5.5/1 | - |
| Reaction pH | 9.0 | 11.4 (in borate buffer) |
| Reaction Time | 20 minutes | 40 minutes |
| Reaction Temperature | - | Ambient temperature |
| Key Advantages | Exhaustive study of 22 AAs; good reproducibility (RSD ≤3.98%) | Highly stable derivatives; exclusive formation of monosubstituted His and disubstituted Tyr; reduced reagent hydrolysis; femtomole detection limits |
| Detection | Photodiode array (DAD) and fluorescence (FL) simultaneously | Fluorescence (Emission at 630 nm for reduced noise) |
Based on the literature, here is a consolidated step-by-step protocol you can adapt for profiling amino acids in physiological fluids like plasma or urine [1] [2].
Workflow Overview The diagram below outlines the major steps in the sample preparation and analysis workflow.
Step-by-Step Procedure
Sample Preparation
Derivatization Reaction
Reaction Quenching and Final Preparation
HPLC Analysis Conditions
Since direct information on this compound is unavailable, I suggest the following path forward:
I hope this detailed information on the well-established FMOC chemistry provides a solid and practical starting point for your research and method development.
Amino acid analysis using 9-fluorenylmethyl chloroformate (Fmoc-Cl) derivatization followed by reversed-phase high-performance liquid chromatography (RP-HPLC) has become a fundamental technique in pharmaceutical, cosmetic, and biomedical research. This method enables precise quantification of both primary and secondary amino acids, addressing a significant limitation of other derivatization approaches that cannot detect proline and other secondary amino acids. The Fmoc moiety provides excellent UV detectability and stability, making it particularly valuable for quality control of amino acid-containing formulations and synthetic peptide building blocks. For pharmaceutical applications, monitoring free amino acids in topical formulations is crucial as they constitute approximately 40% of the natural moisturizing factor (NMF) essential for skin hydration balance [1]. Similarly, in peptide synthesis, assessing the purity of Fmoc-amino acid building blocks is critical for ensuring high-yield synthesis and minimizing truncated sequences [2].
The fundamental principle involves pre-column derivatization where Fmoc-Cl reacts with both primary and secondary amines under mild alkaline conditions to form stable derivatives that exhibit strong absorbance in the UV region. While earlier methods faced challenges with poor retention of polar amino acids on reversed-phase columns and insufficient resolution from solvent fronts, recent advances in column technology and method optimization have largely overcome these limitations. The development of robust Fmoc-based RP-HPLC methods fulfills stringent analytical method requirements for pharmaceutical and cosmeceutical industries where regulatory compliance demands validated, reliable procedures [1]. This document provides comprehensive application notes and detailed protocols for implementing this methodology in research and quality control settings.
The derivatization mechanism involves nucleophilic substitution where the amino group of amino acids attacks the carbonyl carbon of Fmoc-Cl, resulting in the formation of Fmoc-amino acid derivatives with the liberation of hydrochloric acid. This reaction proceeds efficiently under alkaline conditions (pH 8-9) which maintains the amino groups in their unprotonated, nucleophilic state. A critical advantage of Fmoc-Cl over other derivatizing reagents is its ability to react with both primary and secondary amines, enabling comprehensive amino acid profiling that includes proline and hydroxyproline [1]. The resulting derivatives exhibit strong chromophoric properties with maximum absorbance around 265-270 nm, allowing highly sensitive UV detection. Additionally, these derivatives demonstrate exceptional stability, remaining intact for analysis over extended periods, unlike the relatively labile derivatives formed with o-phthalaldehyde (OPA) [3].
The reaction kinetics vary among different amino acids, with most primary amines derivatizing rapidly within 1-2 minutes, while aspartic acid, glutamic acid, and secondary amines require longer reaction times (up to 20 minutes) for complete derivatization. Histidine and tyrosine can form both mono- and di-substituted derivatives under certain conditions, necessitating careful control of reaction parameters including Fmoc-Cl concentration, pH, and reaction duration [3]. The typical molar ratio of [Fmoc-Cl] to [total amino acids] of 5.5:1 ensures complete derivatization while accounting for reagent hydrolysis side reactions. The use of borate buffer at pH 8.6-9.2 provides optimal conditions for the derivatization reaction, maintaining alkaline pH without excessive base that might promote Fmoc-Cl hydrolysis [1] [4].
The separation of Fmoc-amino acid derivatives employs reversed-phase chromatography on C18 stationary phases, where retention is primarily governed by hydrophobic interactions between the Fmoc moiety and the alkyl chains of the stationary phase. The Fmoc group significantly increases the hydrophobicity of polar amino acids, enabling their retention on reversed-phase columns and resolving the historical challenge of analyzing hydrophilic amino acids by RP-HPLC. The separation is typically performed using binary gradient elution with mobile phase A consisting of aqueous buffer (phosphate or trifluoroacetic acid-based) and mobile phase B comprising organic modifiers (acetonitrile, methanol, or their mixtures) [1] [5].
The chromatographic selectivity can be fine-tuned through several parameters:
The use of core-shell particle columns has demonstrated superior efficiency for peptide and amino acid separations, with one study reporting Hmin values of 0.03-0.1 mm, significantly lower than conventional packed columns [6]. The gradient retention factor (k*) concept provides a systematic approach to method development and transfer between different chromatographic systems while maintaining resolution of critical pairs [6].
Extensive validation studies have demonstrated that the Fmoc-based RP-HPLC method exhibits robust performance characteristics suitable for regulatory applications. The method has been validated according to International Conference on Harmonisation (ICH) guidelines, with some studies employing the total error concept which combines accuracy and precision assessments to provide a comprehensive evaluation of method performance [5]. The validation parameters establish the method's reliability for quantifying amino acids in various matrices including pharmaceutical formulations, protein hydrolysates, and biological samples.
Table 1: Method Validation Parameters for Fmoc-Amino Acid Analysis by RP-HPLC
| Validation Parameter | Performance Characteristics | Reference |
|---|---|---|
| Linearity range | 5-80 µM (for 18 FAAs); 0.1-1.0 mg/mL (for EAAs) | [1] [5] |
| Correlation coefficient (R²) | >0.995-0.999 for most amino acids | [1] [4] |
| Limit of detection (LOD) | 1-10 pmol (depending on amino acid); 0.05-0.5 µM | [3] [7] |
| Limit of quantification (LOQ) | 1-10 pmol; 0.1-1.0 µM | [3] [5] |
| Precision (RSD%) | Retention time: <0.2%; Peak area: 0.12%-6.5% | [1] [4] |
| Accuracy (recovery%) | 88%-105% for most amino acids | [7] [5] |
The method's specificity has been demonstrated through baseline separation of complex amino acid mixtures, with resolution values exceeding 1.4 for critical pairs [6]. The robustness has been verified through deliberate variations in method parameters including mobile phase pH (±0.2 units), column temperature (±2°C), and gradient profile (±2% absolute organic modifier composition), with system suitability criteria remaining within acceptable limits [1] [5].
Table 2: Representative Retention Times and Resolution Data for Fmoc-Amino Acid Derivatives
| Amino Acid | Retention Time (min) | RSD% (n=6) | Resolution | Reference |
|---|---|---|---|---|
| Aspartic acid | 0.71 | 0.00 | 1.5 | [7] [4] |
| Glutamic acid | 4.02 | 0.15 | 1.8 | [8] [4] |
| Serine | 4.95 | 0.15 | 2.1 | [7] [4] |
| Glycine | 6.82 | 0.13 | 1.7 | [7] [4] |
| Alanine | 8.91 | 0.03 | 2.3 | [7] [4] |
| Valine | 16.24 | 0.06 | 2.5 | [7] [4] |
| Phenylalanine | 21.56 | 0.15 | 2.8 | [7] [4] |
| Proline | 23.41 | 0.12 | 2.2 | [7] [4] |
The validation data confirms that the method exhibits excellent linearity across the specified concentration ranges, with correlation coefficients consistently exceeding 0.995. The sensitivity is sufficient for detecting amino acids at low micromolar to nanomolar concentrations, making it applicable to various sample types including biological fluids with limited sample volume. The precision and accuracy values meet regulatory requirements for pharmaceutical quality control, with recovery percentages within the acceptable 85-115% range for most amino acids [1] [5].
Sample Preparation: Dissolve or dilute samples in 0.1 M HCl or borate buffer (pH 8.6-9.2) to obtain amino acid concentrations within the linear range (5-80 µM). For solid samples, perform acid hydrolysis (6 M HCl, 110°C, 18-24 hours) prior to derivatization.
Derivatization Reaction:
Automated Derivatization Alternative: Program the autosampler to perform in-needle derivatization using the following sequence:
Prior to sample analysis, perform system suitability tests using a standard amino acid mixture to verify:
Table 3: Common Issues and Solutions in Fmoc-Amino Acid Analysis
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor peak resolution | Inadequate gradient optimization, Column degradation | Optimize gradient slope, Replace guard column, Use longer column (150 mm) |
| Multiple peaks for single amino acid | Incomplete derivatization, Di-derivative formation | Increase Fmoc-Cl concentration, Optimize reaction time (20 min), Control pH precisely |
| High background noise | Reagent impurities, Mobile phase contamination | Use fresh Fmoc-Cl solution, Purify reagents by solid-phase extraction, Use HPLC-grade solvents |
| Retention time drift | Mobile phase pH variation, Column temperature fluctuation | Prepare fresh mobile phase daily, Use column thermostat |
| Low sensitivity | Incomplete derivatization, Suboptimal detection wavelength | Check derivatization pH and time, Verify detector wavelength (265-270 nm) |
| Baseline shift during gradient | Mobile phase mismatch, Contaminated column | Use high-purity solvents, Equilibrate column sufficiently, Clean column with strong solvent |
For persistent issues with histidine and tyrosine derivatives that can form both mono- and di-substituted species, optimize the Fmoc-Cl concentration and reaction time to favor the formation of a single derivative. If polar amino acids (aspartic acid, glutamic acid, serine) show poor retention, consider using ion-pairing agents (e.g., 0.1% TFA) in the mobile phase or switch to a more retentive C18 column with enhanced polar selectivity. When analyzing complex matrices, implement solid-phase extraction cleanup prior to derivatization to remove interfering compounds that may compete with the derivatization reaction or co-elute with target analytes [1] [3].
The Fmoc-based RP-HPLC method has demonstrated versatility across multiple application domains:
Pharmaceutical formulations: Quality control of amino acid supplements and topical formulations containing free amino acids as moisturizing agents. The method successfully quantified 18 free amino acids in microemulsion-based topical formulations with precision RSD <3% for most amino acids [1].
Peptide synthesis quality assurance: Assessment of Fmoc-amino acid building block purity for peptide synthesis. Impurity profiling detects free amino acids (<0.2%), dipeptides, and β-alanyl species that can compromise synthetic efficiency [2].
Biological samples: Analysis of amino acids in plasma, cell culture media, and tissue extracts. The in-needle derivatization approach (iPDAQ) enabled high-throughput analysis of 23 amino acids in biological samples with minimal reagent consumption (97% reduction compared to conventional methods) [7].
Food and nutraceuticals: Determination of amino acid composition in dietary supplements and functional foods. The method successfully quantified citrulline in commercial supplements, demonstrating its applicability to non-protein amino acids of nutritional importance [9].
Protein hydrolysates: Amino acid composition analysis for protein characterization following acid hydrolysis. Validation studies demonstrated accurate quantification of both essential and non-essential amino acids in bovine serum albumin and recombinant proteins [8].
The method's robustness across these diverse applications stems from its comprehensive derivatization capability (primary and secondary amines), excellent sensitivity (pmol-fmol detection limits), and compatibility with standard HPLC instrumentation available in most analytical laboratories.
The following diagram illustrates the complete analytical workflow for Fmoc-amino acid analysis, from sample preparation to final quantification:
Figure 1: Complete Workflow for RP-HPLC Analysis of Fmoc-Amino Acid Derivatives
The derivatization chemistry and analysis sequence is detailed in the following diagram:
Figure 2: Derivatization Chemistry and Analysis Sequence for Fmoc-Amino Acids
The RP-HPLC method with Fmoc-Cl derivatization provides a robust, sensitive, and versatile approach for amino acid analysis across pharmaceutical, biomedical, and cosmetic applications. The comprehensive validation data demonstrates that the method meets rigorous analytical requirements for specificity, linearity, accuracy, and precision. The detailed protocol presented herein enables reliable implementation in quality control and research laboratories, while the troubleshooting guide addresses common challenges encountered during method application. The continuing evolution of this methodology, including automated in-needle derivatization and advanced column chemistries, promises further enhancements in throughput, sensitivity, and application scope.
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability towards acids and hydrolysis and its selective removal under mild basic conditions without affecting other acid-labile protecting groups or sensitive functional groups [1]. The Fmoc group is typically introduced using reagents such as Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) [1].
Analytical separation of Fmoc-amino acid derivatives is critical for several applications:
The introduction of the Fmoc moiety enhances the hydrophobicity of amino acids, facilitating their separation in reversed-phase systems and enabling sensitive detection via UV-Vis spectroscopy or fluorescence due to the inherent fluorescent properties of the fluorenyl group [2] [1].
HPLC with reversed-phase (RP) columns is the most established technique for separating Fmoc-amino acid derivatives. The method provides excellent resolution for complex mixtures of derivatized amino acids.
Typical HPLC Conditions [3]:
Recent advancements include the use of micellar systems in both High-Performance Thin-Layer Chromatography (HPTLC) and Pressurized Planar Electrochromatography (PPEC).
In HPTLC, the presence of surfactant in the mobile phase affects several processes: (1) interaction between solute, micelles, and eluent components; (2) activity between micelle and stationary phase [2].
Key Findings [2]:
PPEC offers an alternative approach with different separation mechanisms compared to HPTLC.
Key Findings [2]:
Determination of resin loading is crucial in solid-phase peptide synthesis for calculating reagent quantities and reaction times.
RP-HPLC Internal Standard Method [4]:
Table 1: Comparison of Separation Techniques for Fmoc-Amino Acid Derivatives
| Technique | Stationary Phase | Mobile Phase | Key Parameters | Advantages | Limitations |
|---|---|---|---|---|---|
| HPLC [3] | C18 reversed-phase | Acetonitrile/aqueous TFA gradient | Gradient profile, flow rate, column temperature | High resolution, sensitive detection, quantitative accuracy | Requires specialized equipment, higher solvent consumption |
| HPTLC [2] | C18 | Micellar SDS solutions (5-100 mM) | SDS concentration, buffer pH | Parallel analysis, minimal sample preparation, cost-effective | Lower resolution compared to HPLC, demixing issues |
| PPEC [2] | C18 | Micellar SDS solutions (5-100 mM) | SDS concentration, buffer pH, applied voltage | No demixing, different selectivity compared to HPTLC | Specialized equipment required, less established |
Optimal Derivatization Conditions [3]:
Procedure:
Notes:
Chromatographic Conditions [3]:
Table 2: Quantitative Performance of Fmoc-Amino Acid Derivatives
| Amino Acid | Quantitation Limit (LOQ) | Relative Standard Deviation (RSD%) |
|---|---|---|
| Most amino acids | 1 pmol | ≤3.98% |
| Serine, Glycine, Valine | 2.5 pmol | ≤3.98% |
| Cystine, N,NH-FMOC-His, Tyr derivatives | 5 pmol | ≤3.98% |
| Tryptophan | 10 pmol | ≤3.98% |
Equipment and Reagents:
Mobile Phase Preparation [2]:
Procedure:
Optimal Conditions [2]:
Validated HPLC methods have been applied for analysis of amino acid content in medicinal herbs like Isatis indigotica (Fort), allowing identification of geographical origin based on amino acid profiles [2]. Similar approaches have been used for simultaneous analysis of 13 amino acids in honey samples [2].
The RP-HPLC internal standard method for determining Fmoc resin loading provides a crucial quality control tool during SPPS [4]. This method allows:
Coupling Fmoc derivatization with mass spectrometric detection enhances sensitivity and enables unambiguous quantitation of amino acids in complex biological samples like plasma [2]. This approach is valuable in clinical diagnostics and metabolic studies.
The following diagram illustrates the overall analytical workflow for the separation and analysis of Fmoc-amino acid derivatives:
Diagram 1: Analytical Workflow for Fmoc-Amino Acid Derivatives Separation
The following diagram illustrates the specific protocol for determining Fmoc resin loading in solid-phase synthesis:
Diagram 2: Fmoc Resin Loading Determination Protocol
The separation of Fmoc-amino acid derivatives employs diverse chromatographic techniques ranging from established HPLC methods to emerging approaches like micellar HPTLC and PPEC. Each technique offers unique advantages for specific applications in peptide synthesis monitoring, amino acid analysis, and quality control in pharmaceutical development. The protocols outlined herein provide researchers with robust methodologies for reliable separation, detection, and quantification of these important compounds, with the micellar systems offering particularly promising alternatives with different selectivity patterns compared to conventional reversed-phase HPLC.
Derivatization chemically modifies a compound to enhance its properties for analysis, such as improving volatility for GC or detectability for HPLC and MS [1] [2] [3]. The table below summarizes the primary techniques.
| Technique | Mechanism | Common Reagents | Target Functional Groups | Key Advantages |
|---|---|---|---|---|
| Acylation [2] [3] | Introduces an acyl group | Acid anhydrides, acyl chlorides (e.g., Fmoc-Cl) | Amines, hydroxyls, thiols | Reduces polarity; improves detectability in MS and fluorescence |
| Silylation [1] [3] | Replaces active H with a silyl group | BSTFA, MSTFA, TMSCl | OH, COOH, NH, SH | Increases volatility and thermal stability for GC analysis |
| Alkylation [2] [3] | Replaces active H with an alkyl group | Methyl iodide, dimethyl sulfate | Carboxylic acids, phenols | Reduces molecular polarity; forms stable derivatives |
For your compound, 2-amino-9-fluorenol, which contains both amine (–NH₂) and hydroxyl (–OH) groups, acylation is a highly relevant approach. The reagent 9-fluorenylmethyl chloroformate (Fmoc-Cl) is particularly well-documented for derivatizing amino groups [4] [5] [6].
Based on studies of amino acids and other amines, here are critical factors to optimize for a efficient and clean Fmoc derivatization reaction.
| Reaction Parameter | Optimal/Reported Condition | Impact & Rationale |
|---|---|---|
| Reaction Time | 40 minutes [4] / 5 minutes [5] | Must be optimized to ensure complete reaction while minimizing by-product formation. |
| Reaction Temperature | Ambient temperature (e.g., 20-25°C) [4] [5] | Suitable for many reactions; prevents potential thermal degradation. |
| Reaction pH | pH 11.4 (Borate buffer) [4] | Alkaline pH is crucial for deprotonating the amino group, making it nucleophilic. |
| FMOC-CL Molar Excess | 10- to 30-fold molar ratio over total amino groups [4] | Drives the reaction to completion. A 10:1 to 30:1 (reagent:analyte) ratio is common. |
| By-product Management | Solid-phase adsorption [6] / Liquid-liquid extraction [4] | Removing hydrolysis by-products (e.g., FMOC-OH) is vital for a clean analysis. |
This method is adapted from an improved protocol for amino acids [4] and can serve as a starting point.
This method can minimize by-product formation [6].
Here are solutions to problems you might encounter during Fmoc derivatization.
| Problem | Possible Causes | Suggested Solutions |
|---|
| High Background/Noise | Excess Fmoc-Cl or its hydrolysis product (Fmoc-OH) interfering with detection. | • Improve cleanup (solid-phase method [6] or liquid-liquid extraction). • Optimize quenching step to fully consume excess reagent. • Adjust HPLC detector: use higher emission wavelength (e.g., 630 nm) [4]. | | Low Derivatization Yield | • pH too low. • Insufficient reagent. • Reaction time too short. • Adsorption to surfaces. | • Verify reaction pH is 11-12. • Increase molar excess of Fmoc-Cl. • Extend reaction time. • Use silanized vials; add organic solvent to sample [4]. | | Unstable Derivatives | - | Fmoc derivatives are generally stable for >48 hours, allowing for automated analysis [4]. | | Inconsistent Results (Poor Precision) | • Incomplete mixing. • Variable reaction times. • Manual handling errors. | • Use an automated derivatization system if available [5]. • Standardize and strictly adhere to reaction and quenching times. • Use an internal standard (e.g., L-norvaline) for quantification [5]. |
The following chart outlines a logical workflow to develop and optimize your derivatization protocol.
What is the main advantage of using Fmoc-Cl for derivatization? Fmoc-Cl is highly effective for attaching a fluorescent tag to primary and secondary amines, significantly enhancing detection sensitivity in HPLC with fluorescence or MS detection, often achieving limits of detection in the femtomole range [4] [5].
My analyte has both amine and hydroxyl groups. Will Fmoc-Cl derivatize both? Fmoc-Cl primarily targets amine groups. Under standard conditions, the hydroxyl group on your this compound is less likely to react. However, this can depend on the specific reaction conditions. The main product is expected to be the mono-Fmoc derivative on the amino group.
Can I use this derivatization for GC-MS analysis? While Fmoc is ideal for LC-MS due to its effect on ionization, the derivatives can be analyzed by GC-MS if they are sufficiently volatile and thermally stable. If not, consider a different derivatization strategy like silylation for the hydroxyl group or a combination of techniques [2].
The table below outlines common problems encountered during the sodium borohydride reduction of 9-fluorenone to 9-fluorenol, their likely causes, and recommended solutions [1].
| Problem | Likely Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield | Incomplete reaction; Product loss during isolation | Ensure fresh, potent reducing agent; Allow sufficient reaction time (10-20 mins) for color change from yellow to white [1]. |
| Low Product Purity | Inadequate washing; Residual inorganic salts | Thoroughly wash product with cold water after vacuum filtration to remove salts [1]. |
| Reaction Not Initiating | Degraded reducing agent; Incorrect reagent addition | Prepare sodium borohydride reagent fresh right before use; Add it dropwise to the warm 9-fluorenone solution [1]. |
This procedure is adapted from a published synthesis and serves as a core methodology [1].
Please be aware that compounds in the fluorene family, such as the closely related 2-aminofluorene, require careful handling.
To help visualize the key steps and decision points in your synthesis, the following diagrams map out the experimental workflow and troubleshooting logic.
Q1: What are the common by-products in Fmoc-Cl derivatization? The primary by-product is 9-fluorenylmethanol (Fmoc-OH), formed from the hydrolysis of Fmoc-Cl in aqueous environments [1]. Under acidic conditions, another by-product with a longer retention time can form, which further decreases derivatization efficiency [1].
Q2: How can I reduce by-product formation and interference? The most effective strategy is to reduce the concentration of Fmoc-Cl to the minimum required for complete derivatization of your target analytes [1]. A recent 2025 study successfully used a concentration of 3 μg mL⁻¹ to derivatize dimethylamine concentrations up to 300 ng mL⁻¹ [1]. Higher reagent concentrations (e.g., increasing from 2.9 to 7.3 μg mL⁻¹) led to elevated background levels in blank measurements [1].
Q3: Why am I getting high background noise or high blanks? High background can be caused by several factors:
Q4: My target amine derivatives are unstable. What can I do? Ensure the derivatization is performed in a borate buffer at a sufficiently basic pH. One optimized protocol uses a buffer at pH 11.4 for 40 minutes at ambient temperature, which has been shown to produce stable derivatives for all amino acids, including typically problematic ones like Histidine and Tyrosine [2].
| Problem & Symptoms | Possible Causes | Recommended Solutions |
|---|
| High By-Product Peaks (e.g., large Fmoc-OH peak) [1] | 1. Fmoc-Cl concentration too high. 2. Hydrolysis due to prolonged reaction in aqueous media. | 1. Titrate Fmoc-Cl concentration downwards (e.g., test 3 μg mL⁻¹) [1]. 2. Ensure derivatization is performed at a basic pH (e.g., pH 11.4) [2]. | | High Background in Blanks [1] | 1. Cross-contamination from standards or reagents. 2. Impure solvents or contaminated labware. | 1. Use separate workspaces for blank and sample/standard preparation [1]. 2. Use high-purity solvents and meticulously clean glassware. | | Poor Reproducibility (High analytical CV) [1] | 1. Inconsistent derivatization efficiency. 2. Contamination at low analyte concentrations. | 1. Strictly control reaction conditions (pH, time, temperature) and use fresh reagents [1]. 2. Implement rigorous contamination control protocols [1]. | | Low Sensitivity | 1. Incomplete derivatization. 2. Suboptimal detector settings. | 1. Optimize Fmoc-Cl concentration and buffer pH [1] [2]. 2. For fluorescence, try an emission wavelength of 630 nm to reduce baseline noise [2]. |
This protocol is adapted from a 2025 study focused on quantifying dimethylamine in particulate matter and is optimized for low by-product formation [1].
Key Principle: Use a minimized concentration of Fmoc-Cl (3 μg mL⁻¹) to derivatize amine concentrations up to 300 ng mL⁻¹ [1].
Workflow Overview:
Materials & Reagents:
Step-by-Step Procedure:
The following table consolidates critical parameters from the literature to guide your optimization.
| Parameter | Recommended Setting | Technical Notes & Rationale |
|---|---|---|
| Fmoc-Cl Concentration | 3 μg mL⁻¹ [1] | Effective for amine conc. ≤ 300 ng mL⁻¹. Higher conc. increases blank values [1]. |
| Reaction pH | ~11.4 [2] | Ensures efficient derivatization. Acidic conditions decrease efficiency and create new by-products [1]. |
| Reaction Time | 40 min [2] | At ambient temperature. |
| Reagent Freshness | Prepare daily [1] | Fmoc-Cl gradually degrades over time, affecting reproducibility [1]. |
| Contamination Control | Separate workspaces for blanks and standards [1] | Critical for achieving low detection limits and accurate results at trace levels [1]. |
Q1: What is the basic chemical information for 2-amino-9-fluorenone? While your query is about the 9-ol (hydroxy) derivative, much of the available experimental data is for the 9-one (ketone) analog. The information for this related compound can serve as a useful reference.
| Property | Details for 2-Amino-9-fluorenone |
|---|---|
| CAS Number | 3096-57-9 [1] |
| Molecular Formula | C₁₃H₉NO [1] |
| Molecular Weight | 195.22 g/mol [1] |
| Melting Point | Not specified in search results |
| Appearance | Not specified in search results |
Q2: Which solvents are suitable for NMR spectroscopy of related compounds? Experimental data indicates that chloroform-d (CDCl₃) is a suitable solvent for proton and carbon-13 NMR studies of 2-amino-9-fluorenone. Studies were conducted at concentrations of approximately 0.049 g in 0.5 mL CDCl₃ [1].
Q3: What is a known synthetic route for 9-fluorenol? The reduction of 9-fluorenone to 9-fluorenol is a well-established procedure. The following protocol can be adapted for related molecules, though conditions for 2-amino-9-fluorenol may differ.
Detailed Protocol:
Since direct data on this compound is limited, the following workflow can guide your experimental solvent selection, using information from its analogs.
Troubleshooting Common Issues:
Problem: Low Solubility
Problem: Low Reaction Yield or Unwanted Side Products
Problem: Difficulty in Product Purification or Isolation
The synthesis and purification of complex organic molecules often share common principles. The following examples for structurally similar compounds provide a practical foundation.
Example 1: Purification of (S)-N-(9-Phenylfluoren-9-yl)alanine [1]
This procedure involves a multi-step purification to isolate the product from a complex reaction mixture.
Example 2: Purification of (S)-Dimethyl N-(9-phenylfluoren-9-yl)aspartate [1]
This method highlights the use of column chromatography for purification.
Based on general laboratory expertise and the principles demonstrated above, here are some common issues and solutions you may encounter.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Product Yield | Product loss during liquid-liquid extraction or precipitation. | For extractions, ensure pH is correctly adjusted to maximize partition into the target phase. For precipitation, ensure slow neutralization and cooling to maximize crystal formation. [1] |
| Poor Product Purity | Incomplete separation of by-products or starting materials. | Optimize the chromatography mobile phase. Start with a less polar solvent mixture (e.g., 10% EtOAc/Hex) to elute impurities, then increase polarity (e.g., 25% EtOAc/Hex) to elute the desired product. [1] |
| Product Degradation | Unstable under acidic/basic conditions, or upon prolonged storage. | Identify the stable pH range for your derivative. Store the purified product in a dark, cool, and dry environment, potentially under an inert atmosphere. [1] |
When a standard procedure isn't available, the following workflow can help you develop your own purification strategy. The diagram below outlines this logical process.
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become a cornerstone of modern peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). First introduced by Carpino in 1972, this base-labile protecting group offers significant advantages including excellent acid stability and selective removal under mild basic conditions. The Fmoc group protects the amine functionality of amino acids during the iterative synthesis of peptides, preventing unwanted side reactions and ensuring correct sequence assembly. Its stability profile makes it particularly valuable for constructing complex peptides containing acid-sensitive modifications, as it remains intact when exposed to reagents like trifluoroacetic acid (TFA) that are used for final deprotection and resin cleavage.
Despite these advantages, researchers frequently encounter stability challenges with Fmoc-amino acid derivatives that can compromise synthesis efficiency and product purity. These issues manifest in various forms, including premature Fmoc deprotection, racemization, side-chain degradation, and the formation of sequence-dependent side products. Understanding the chemical behavior of the Fmoc group—its protection mechanism, deprotection pathway, and compatibility with other protecting groups—is essential for troubleshooting these stability issues. This technical support center addresses the most common challenges through detailed FAQs, troubleshooting guides, and optimized protocols designed to help researchers achieve higher synthesis yields and purer peptide products.
The Fmoc protecting group functions through the formation of a carbamate linkage with the amine group of amino acids. This configuration provides excellent stability toward acidic conditions while maintaining lability toward basic conditions, making it ideal for orthogonal protection strategies in complex peptide synthesis. The key structural component is the fluorenyl ring system, which stabilizes the negative charge that develops during deprotection through resonance delocalization. This resonance stabilization creates a relatively acidic proton at the 9-position (pKa ~23 in DMSO), which is crucial for the base-catalyzed deprotection mechanism. The Fmoc group's inherent fluorescence properties also provide a practical advantage, allowing researchers to monitor deprotection efficiency and reaction progress through UV spectroscopy.
Table: Fmoc-Amino Acid Stability Characteristics
| Stability Factor | Stable Conditions | Labile Conditions | Potential Side Reactions |
|---|---|---|---|
| pH Sensitivity | Acidic (TFA, HCl) | Basic (piperidine, morpholine) | Premature deprotection |
| Thermal Stability | Room temperature | Elevated temperatures | Decomposition, racemization |
| Solvent Compatibility | DCM, DMF | Strong nucleophiles | Solvolysis |
| Light Sensitivity | Protected from light | Direct UV exposure | Degradation |
| Oxidative Stability | Inert atmosphere | Oxidizing agents | Sulfoxide formation |
The stability of Fmoc-amino acid derivatives depends on multiple factors that researchers must carefully control throughout peptide synthesis. These compounds demonstrate excellent acid stability, tolerating strong acids like trifluoroacetic acid (TFA), hydrogen bromide, and sulfuric acid without deprotection. This characteristic enables their use in conjunction with acid-labile side-chain protecting groups in orthogonal protection strategies. However, their inherent base-lability makes them susceptible to decomposition under even mildly basic conditions, which can occur during storage, handling, or coupling steps if proper precautions aren't taken. Additionally, the Fmoc group's photosensitivity necessitates protection from light, and its potential for oxidative degradation requires careful consideration of storage atmosphere and solvent degassing, particularly for methionine- and cysteine-containing sequences.
The fluorenyl moiety's extended conjugated π-system contributes to both the stability and instability of Fmoc-protected compounds. While this system provides resonance stabilization to the transition state during deprotection, it also creates potential for π-stacking interactions that can lead to aggregation and reduced solubility in certain sequences. This aggregation propensity is particularly problematic in longer peptides or those with hydrophobic sequences, where it can cause incomplete couplings and deprotections. Furthermore, the electron-rich nature of the fluorenyl system makes it susceptible to electrophilic attack, necessitating careful selection of coupling reagents and additives to prevent modification of the protecting group itself during synthesis.
Proper storage of Fmoc-amino acid derivatives is critical for maintaining their stability and ensuring consistent performance in peptide synthesis. These compounds require protection from moisture, light, and elevated temperatures that can accelerate decomposition. Store Fmoc-amino acids in a desiccated environment at -20°C, protected from light with opaque containers or amber vials. Under these conditions, most Fmoc-amino acids remain stable for extended periods, though regular quality control checks are recommended for critical applications. It's particularly important to prevent repeated freeze-thaw cycles, which can introduce moisture and promote degradation; instead, store working aliquots separately from bulk material.
The chemical stability of Fmoc-amino acids varies depending on the specific amino acid side chain. For instance, Fmoc-Cys derivatives require special attention due to the oxidation-prone thiol group, even when protected. Fmoc-Arg derivatives pose different challenges, as the guanidine functionality can catalyze intramolecular reactions under certain conditions. Fmoc-His derivatives may experience imidazole-mediated decomposition if improperly stored. Understanding these residue-specific vulnerabilities allows researchers to implement tailored storage strategies, such as using oxygen-impermeable containers for cysteine derivatives or incorporating stabilizers for particularly labile compounds.
The efficient removal of Fmoc groups during peptide synthesis requires careful optimization of deprotection conditions to ensure complete removal while minimizing side reactions. The most commonly employed deprotection reagent is 20% piperidine in DMF, which provides rapid Fmoc removal with a half-life of approximately 6 seconds for Fmoc-Val-OH. This exceptional speed is crucial for maintaining synthesis efficiency in automated SPPS platforms. The deprotection mechanism involves piperidine acting as both a base, abstracting the acidic proton at the 9-position of the fluorenyl system, and a nucleophile, trapping the dibenzofulvene byproduct to prevent its reaction with the growing peptide chain. This dual function makes secondary amines particularly effective for Fmoc deprotection, as primary amines like ammonia form less stable adducts with dibenzofulvene.
For standard applications, the deprotection cycle typically involves two treatments with 20% piperidine in DMF—a brief initial treatment (1-2 minutes) followed by a longer treatment (5-10 minutes)—to ensure complete Fmoc removal. The progress of deprotection can be monitored by the characteristic yellow color that develops due to the dibenzofulvene-piperidine adduct or, more quantitatively, by UV spectroscopy tracking the release of dibenzofulvene derivatives at 301-305 nm. For peptides containing base-sensitive modifications or particularly problematic sequences, alternative deprotection cocktails may be employed, such as 5% piperazine with 1% DBU and 1% formic acid in DMF, which provides effective Fmoc removal while reducing potential side reactions associated with stronger bases.
Table: Fmoc Deprotection Efficiency Comparison
| Deprotection Reagent | Concentration (%) | Half-life of Fmoc-Val-OH | Advantages | Limitations |
|---|---|---|---|---|
| Piperidine in DMF | 20% | 6 seconds | Fast, efficient | May cause base-sensitive modifications |
| Piperidine in DMF | 5% | 20 seconds | Reduced base strength | May require longer exposure |
| Morpholine in DMF | 50% | 1 minute | Reduced racemization risk | Slower deprotection |
| Dicyclohexylamine in DMF | 50% | 35 minutes | Very mild conditions | Impractically slow for standard SPPS |
| Piperazine/DBU/Formic Acid | 5%/1%/1% | Not specified | Alternative to piperidine | Less established protocol |
Figure 1: The Fmoc deprotection mechanism involves base-catalyzed formation of a carbanion intermediate that eliminates to yield deprotected peptide and dibenzofulvene, which must be trapped to prevent side reactions.
The final stage of Fmoc-SPPS involves simultaneous cleavage of the peptide from the resin and removal of side-chain protecting groups using acidic conditions. The standard reagent for this process is trifluoroacetic acid (TFA), typically employed at concentrations of 90-95% in combination with various scavengers to prevent side reactions. The classic cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5), which provides comprehensive protection against cationic modification of sensitive residues. However, advances in protecting group technology, particularly the introduction of more acid-labile groups like Pbf for arginine and Trt for cysteine, have enabled the use of simpler, less malodorous mixtures such as TFA/TIS/water (95:2.5:2.5) for most standard applications.
The selection of an appropriate cleavage cocktail depends primarily on the peptide sequence and the specific protecting groups employed. Peptides containing multiple arginine residues with Pbf protection may require extended cleavage times (3-6 hours) or the addition of thioanisole to facilitate complete deprotection. For sequences containing tryptophan, the use of Fmoc-Trp(Boc) derivatives is strongly recommended to prevent sulfonation by sulfur-based scavengers and cationic side products. Cysteine-rich peptides benefit from the inclusion of EDT (1,2-ethanedithiol) at 2.5-5% concentration, which not only scavenges t-butyl cations but also assists in the removal of trityl protecting groups from cysteine residues. For particularly sensitive sequences, conducting cleavage under an inert atmosphere and using degassed, peroxide-free solvents can minimize oxidative side reactions.
Figure 2: The acid cleavage process liberates reactive cations that must be scavenged to prevent modification of nucleophilic residues in the peptide product.
For particularly challenging syntheses, standard Fmoc protection may be insufficient to prevent stability issues, necessitating specialized protection strategies. One significant advancement is the development of Fmoc variants with tailored stability profiles. For example, Sulfmoc (9-(2-sulfo)fluorenylmethyloxycarbonyl) features electron-withdrawing sulfonic acid substituents that increase the acidity of the 9-proton, accelerating deprotection by approximately 30-fold in DCM with 10% morpholine compared to standard Fmoc. Similarly, Bsmoc (1,1-dioxobenzo[b]thiophen-2-ylmethyloxycarbonyl) incorporates a sulfone group that enables cleavage through Michael addition rather than proton abstraction, allowing orthogonal deprotection under specific conditions while maintaining compatibility with standard Fmoc chemistry.
Another sophisticated approach addresses the challenge of over-acylation in Dbz linkers used for peptide thioester synthesis. The native 3,4-diaminobenzoic acid (Dbz) linker contains two amine groups, only one of which should be acylated during peptide chain extension. However, particularly in glycine-rich sequences, the second amine remains susceptible to acylation, leading to branched and acetylated side products. Implementing orthogonal Alloc protection of one Dbz amine effectively eliminates these side reactions. The protected Fmoc-Dbz(Alloc) resin prevents over-acylation during synthesis while allowing quantitative removal of the Alloc group prior to activation, significantly improving synthetic purity for challenging sequences like those derived from histone proteins.
What causes incomplete Fmoc deprotection, and how can it be resolved?
Incomplete Fmoc deprotection typically results from sequence-dependent aggregation that physically shields the Fmoc group from the deprotection reagent, inadequate deprotection time or reagent concentration, or compromised piperidine solutions due to age or contamination. Resolution strategies include: incorporating pseudoproline dipeptides to disrupt aggregation; increasing deprotection time to 10-15 minutes or using multiple treatment cycles; using elevated temperature (up to 40°C) during deprotection; adding polar solvents like NMP to improve solvation; and ensuring fresh piperidine solutions (replace every 1-2 days depending on usage).
Why does my peptide contain multiple deletion sequences, and how can this be minimized?
Multiple deletion sequences typically indicate incomplete coupling reactions rather than Fmoc stability issues directly. However, incomplete Fmoc deprotection will lead to deletion sequences in subsequent cycles. To minimize these issues: ensure complete Fmoc removal before each coupling step (verify by Kaiser/ninhydrin test); use fresh coupling reagents and extend coupling times for difficult sequences; incorporate double coupling for hydrophobic or aggregation-prone segments; use higher concentration of Fmoc-amino acids (3-5 equivalents) and efficient activating agents like HATU or Oxyma Pure/DIC; and consider microwave-assisted synthesis which can improve both deprotection and coupling efficiency for challenging sequences.
How can I prevent aspartimide formation in my DG-containing peptides?
Aspartimide formation occurs when the aspartic acid side chain carbonyl attacks the backbone amide, forming a five-membered ring that can open to either α- or β-linked aspartyl peptides. Prevention strategies include: using weaker bases like piperazine for Fmoc removal; adding acidic additives (0.1 M HOBt) to the deprotection solution; incorporating backbone amide protection at the glycine residue; using the Dmab group for aspartic acid side chain protection instead of OtBu; and minimizing the time the peptide spends in basic conditions during deprotection.
What is the best way to monitor Fmoc deprotection efficiency?
The most straightforward method is monitoring the yellow color development from the dibenzofulvene-piperidine adduct during deprotection, though this is qualitative. For quantitative assessment: use UV spectroscopy to measure fulvene derivative release at 301-305 nm; employ the Kaiser (ninhydrin) test to detect free amines after deprotection; implement online UV monitoring systems available on many automated synthesizers; or use LC-MS analysis of cleaved intermediate sequences to verify complete deprotection in challenging syntheses.
Table: Fmoc-Amino Acid Stability Troubleshooting Guide
| Problem | Possible Causes | Detection Methods | Solutions |
|---|---|---|---|
| Premature Fmoc Deprotection | Basic impurities in solvents, prolonged storage | HPLC, color tests | Use higher purity solvents, fresh reagents |
| Racemization | Base-sensitive sequences, prolonged deprotection | Marfey's analysis, chiral HPLC | Optimize deprotection time, use milder bases |
| Side-Chain Modifications | Inadequate scavenging during cleavage | LC-MS, amino acid analysis | Optimize cleavage cocktail, add specific scavengers |
| Dbz Over-Acylation | Gly-rich sequences, unprotected Dbz amine | LC-MS, HPLC | Use Alloc-protected Dbz, Fmoc-(Dmb)Gly-OH |
| Aggregation | Hydrophobic sequences, β-sheet formers | Reduced coupling efficiency | Pseudoproline dipeptides, elevated temperature |
Problem: Peptide Resin Hardening and Reduced Swelling
Causes: Excessive interchain association in hydrophobic sequences; inadequate solvation of resin matrix; high cross-linking density in resin.
Solutions: Incorporate regular DCM swelling cycles between synthetic steps; use resins with improved swelling characteristics (e.g., ChemMatrix, PEG-based resins); add chaotropic agents like 2-propanol or urea to synthesis solvents; implement backbone protection strategies; use elevated synthesis temperatures (50-60°C) to improve solvation.
Problem: Multiple Side Products During Cleavage
Causes: Incomplete scavenging of reactive cations; extended cleavage times promoting side reactions; incomplete removal of protecting groups; oxidation of sensitive residues.
Solutions: Optimize scavenger composition based on specific sequence (refer to Figure 1 flow chart); perform cleavage under inert atmosphere; use degassed solvents and antioxidants; conduct preliminary small-scale cleavage tests to optimize conditions; consider two-stage cleavage procedures for sensitive sequences; implement milder protecting groups that cleave completely in shorter times.
Problem: Consistent Deletion Sequences at Specific Positions
Causes: Sterically hindered residues; sequence-specific aggregation; difficult sequence contexts (e.g., β-sheet formers, Pro-rich regions).
Solutions: Implement double coupling with different activation methods for problematic residues; use higher excess of Fmoc-amino acids (5-10 equivalents) in difficult couplings; incorporate temporary backbone protection at flanking positions; use microwave irradiation to improve coupling efficiency; switch to more powerful coupling reagents like HATU or HCTU for specific positions; extend coupling times to 2-4 hours for particularly difficult residues.
The successful application of Fmoc chemistry in peptide synthesis requires a comprehensive understanding of the stability characteristics of Fmoc-amino acid derivatives and the implementation of appropriate safeguarding strategies throughout the synthetic process. By recognizing the base-labile nature of the Fmoc group and its susceptibility to specific side reactions, researchers can proactively address potential stability issues through optimized storage conditions, careful handling practices, and tailored synthetic protocols. The troubleshooting guides and FAQs provided in this technical support center address the most common challenges encountered in Fmoc-based peptide synthesis, from routine deprotection optimization to complex sequence-dependent problems.
As peptide therapeutics and research tools continue to increase in complexity, the implementation of these advanced stabilization strategies becomes increasingly critical. The development of specialized Fmoc variants, orthogonal protection schemes, and sequence-specific solutions has significantly expanded the capabilities of Fmoc-SPPS, enabling the synthesis of increasingly challenging targets. By combining these advanced methodologies with fundamental best practices in handling and storage, researchers can overcome the stability limitations of Fmoc-amino acid derivatives and achieve higher yields and purities in their peptide synthetic endeavors.
| Problem Area | Specific Issue | Recommended Solution | Key Experimental Parameters & Citations |
|---|---|---|---|
| Derivatization | Incomplete or failed reaction with derivatizing agent. | Verify reaction conditions (pH, time, reagent concentration); use excess reagent; consider dual-reagent (OPA/FMOC) for primary/secondary amines [1]. | FMOC-Cl: Borate buffer (pH ~8.6), 6 mM FMOC-Cl in ACN, room temp [2]. OPA/FMOC: Automated pre-column derivatization; OPA for primary amines, then FMOC for secondary amines (e.g., proline) [1]. |
| Mobile Phase pH | Incorrect pH causing ionization of analytes, reducing retention. | Adjust mobile phase pH to suppress ionization of acidic/basic amino acids; use volatile buffers (e.g., ammonium formate) for LC-MS [3]. | Use pH ≥1 unit away from analyte pKa; for basic compounds, high-pH stable columns (e.g., XTerra RP18) with pH 11.5 buffer possible [4]. |
| Stationary Phase | Standard C18 column does not adequately retain polar derivatives. | Use specialized columns: Polar-embedded RP (e.g., RP-Amide), HILIC for underivatized amino acids, or columns designed for basic compounds [5] [3]. | HILIC-MS/MS: No derivatization needed; mobile phase: A= ammonium formate in water, B= ACN; gradient elution [3]. |
| Gradient Profile | Initial mobile phase too strong, eluting analytes too quickly. | Optimize starting organic solvent percentage; use a shallower initial gradient; employ computer modeling for prediction [6]. | Method optimization from four linear gradient measurements can reliably predict retention [6]. |
| Detection | Analyzing wrong derivative or incorrect wavelengths. | Confirm spectral properties of derivatives; for fluorescence, use correct Ex/Em wavelengths [1]. | OPA derivatives: Ex ~340 nm, Em ~450 nm. FMOC derivatives: Ex ~266 nm, Em ~305 nm [1]. |
Here are detailed methodologies for two common and effective derivatization approaches cited in the literature.
This protocol, adapted from a study analyzing 18 free amino acids in topical formulations, uses FMOC-Cl for its rapid reaction and stable derivatives [2].
This protocol uses an autosampler to automate derivatization, first with OPA for primary amines, then with FMOC for secondary amines like proline [1].
When troubleshooting, a systematic approach is crucial. The following flowchart outlines the logical decision process for addressing poor retention.
Here are answers to common challenges you might encounter.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor enantiorecognition | CSP not suitable for target analytes | Switch CSP; polysaccharide-based for broad applicability [1] or quinidine-based for anion-exchange [2] |
| Insufficient resolution (Rs) | Non-optimal solvent composition or additive | Adjust MeOH/MeCN ratio in bulk solvent [2]; vary acid/base additive type and concentration [2] |
| Low peak efficiency | Suboptimal driving force or temperature | Use CEC instead of nano-LC for better efficiency [1]; adjust column temperature [2] |
| Retention too weak/strong | Incorrect solvent strength or pH | Modify organic modifier percentage (MeOH, MeCN) or CO₂/MeOH ratio (SFC) [2] |
Here are detailed methodologies for two effective approaches cited in recent studies.
This method uses cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Sepapak-2, Lux Cellulose-2) and is highly effective for separating Fmoc-amino acid enantiomers [1].
This method uses Chiralpak ZWIX(-) or QD-AX columns, which are zwitterionic or anion-exchanger types, and is effective for both HPLC and Subcritical Fluid Chromatography (SFC) [2].
The diagram below outlines the logical process for method development.
These derivatives combine a fluorene tricyclic aromatic system with a carbamoyloxime functional group. This structure is investigated for developing new antimicrobial strategies to address drug-resistant infections [1].
The general structure and hydrolysis reaction of a simple amide can be represented as follows. For carbamoyloximinic fluorene derivatives, the "R" group would represent the complex fluorene-based part of the molecule.
While specific data for your derivatives is limited, the hydrolysis vulnerability primarily lies in the carbamoyloxime group, specifically the amide bond [2]. The table below outlines general strategies to consider.
| Stabilization Strategy | Principle | Example Experimental Approach |
|---|---|---|
| Structural Modification | Reduce electron-donating ability of nitrogen lone pair, making the carbonyl carbon less electrophilic [2]. | Introduce electron-withdrawing groups (e.g., halogens like chlorine) on the aryl moiety [1]. |
| Formulation with Nanocarriers | Protect the molecule from the aqueous environment; control release kinetics; target delivery. | Use magnetite@citrate core@shell nanostructures to encapsulate the derivative, which can improve delivery and potentially reduce degradation [1]. |
| Environmental Control | Minimize exposure to hydrolytic conditions (acid, base, water). | Use anhydrous solvents, control pH, and perform short-term experiments under nitrogen atmosphere. |
The conceptual workflow for investigating hydrolysis and implementing these strategies is as follows.
To build more detailed troubleshooting guides, you may need to consult specialized chemical and pharmaceutical resources.
Air-sensitive compounds react with oxygen (O₂) or moisture (water) in the air. This can lead to:
Handling these compounds requires excluding air and moisture by using an inert atmosphere, such as argon or nitrogen, and specialized equipment [2] [1].
The following table summarizes the key equipment needed for handling air-sensitive materials.
| Equipment | Purpose | Key Considerations |
|---|---|---|
| Schlenk Line [2] | A vacuum/inert gas manifold system that allows glassware to be evacuated and filled with inert gas. | The evacuate-refill cycle (typically 3 times) ensures an inert atmosphere in the glassware [2]. |
| Schlenk Flask [2] | Reaction flask with a tap to connect to the Schlenk line and control access to vacuum or inert gas. | Preferable to standard round-bottomed flasks for better control [2]. |
| Specialized Packaging (e.g., AcroSeal) [1] | Bottles with septa for safe storage and dispensing of air-sensitive liquids. | Use syringes with inert gas pressure to withdraw liquids without exposing the bottle contents to air [1]. |
| Glovebox [2] | A sealed container with an inert atmosphere, allowing for manipulation of solids and liquids in a completely air-free environment. | Essential for weighing and handling highly air-sensitive solids [2]. |
The workflow for setting up a reaction under an inert atmosphere can be visualized as follows:
The safest method for adding an air-sensitive solid is to use a glovebox [2].
Procedure:
Alternative: Solid Addition Tube: For reactions where moving the entire apparatus into a glovebox is not feasible, a solid addition tube can be used. The solid is loaded into the tube inside a glovebox, and the tube is then attached to the reaction vessel under a positive flow of inert gas [2].
A color change can indicate decomposition due to air exposure. The table below lists common issues and solutions.
| Observation | Potential Cause | Corrective Action |
|---|---|---|
| Unexpected color change | Partial decomposition from a small air leak. | Check system integrity: ensure all joints are properly greased and sealed. Increase the positive flow of inert gas slightly [2]. |
| Formation of a precipitate | Oxidation product or reaction with moisture. | The product may be compromised. Isolate and analyze the product to identify decomposition by-products. |
| No reaction occurs | Reagents decomposed by exposure to air or moisture before use. | Test reagent quality and ensure solvents are extra-dry. Review storage and handling procedures for all air-sensitive reagents [1]. |
For liquids in specialized packaging (e.g., AcroSeal), follow this procedure using a syringe [1]:
A double-tipped (double-tipped) needle can streamline this process by allowing gas entry and liquid withdrawal to happen simultaneously [1].
While the searched literature provides a strong foundation for air-sensitive techniques, it does not contain specific experimental protocols or stability data for This compound. The compound 9-fluorenol is mentioned as a wakefulness-promoting agent and a dopamine reuptake inhibitor [3], and its derivative, Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride), is widely used in amino acid analysis [4]. However, the specific handling requirements for the 2-amino derivative must be determined by consulting its specific safety data sheet (SDS) and specialized chemical literature.
The table below summarizes the core characteristics of FMOC-Cl and OPA to help you evaluate their suitability for different applications.
| Characteristic | FMOC-Cl | OPA |
|---|---|---|
| Reacts with Primary Amines | Yes [1] | Yes [1] |
| Reacts with Secondary Amines | Yes [1] | No [1] |
| Derivative Stability | High (stable for >48 hours) [2] [1] | Low [1] |
| Reaction Speed | Rapid [1] [3] | Very Rapid (~1 minute) [1] |
| Detection Methods | Fluorescence & UV [1] | Fluorescence [1] |
| Fluorescence Parameters | Ex: 265 nm, Em: 310 nm [1] | Ex: 390 nm, Em: 475 nm [1] |
| Key Advantage | Detects both primary and secondary amines; stable derivatives. | Fast reaction; simple automation; minimal column wear [1]. |
| Key Disadvantage | Fluorescent hydrolysis by-product (FMOC-OH) can interfere [1]. | Cannot detect secondary amines without additional reagents; derivative instability [1]. |
Here are detailed methodologies for using FMOC-Cl and OPA, based on published protocols.
This protocol is adapted from methods proven to provide excellent derivatization for problematic amino acids like His and Tyr [2] [4].
[FMOC-Cl]/[total amino acids] should be approximately 5.5/1 for comprehensive derivatization [4].
OPA derivatization is known for its speed and is often automated [1] [3].
Choosing between FMOC-Cl and OPA depends on your specific analytical needs.
A powerful strategy is to use OPA and FMOC-Cl together. This sequential approach leverages the strengths of both: OPA derivatives primary amines, and FMOC-Cl subsequently derivatives secondary amines. This combination allows for the complete analysis of all proteinogenic amino acids in a single run [1].
Optimized FMOC-Cl methods have demonstrated excellent performance:
The table below summarizes a systematic comparative study of five amine-derivatization methods based on reactivity, absorbance, fluorescence, chromatographic separation, and ionization efficiencies under different pH conditions [1].
| Derivatization Method | Key Advantages | Key Disadvantages | Optimal Chromatography pH | Detection Modes |
|---|---|---|---|---|
| Fmoc-Cl | Fluorescence and UV detection; stable derivatives; suitable for highly acidic conditions [1] [2]. | Derivatization yield lower with HFIP buffer [3]. | Highly acidic (pH 2.6) [1] | UV (262 nm), FLD (Ex 254 nm / Em 313 nm) [2] |
| Dansyl-Cl | Versatile; high ionization efficiency for MS; fluorescent products [1]. | Not covered in available search results. | Versatile across pH conditions [1] | Fluorescence, high MS ionization [1] |
| Dabsyl-Cl | Good alternative for weak acid/base conditions [1]. | Not covered in available search results. | Weakly acidic and weakly basic [1] | Not specified in search results |
| OPA | Versatile fluorogenic reagent; chemistry tunable with different thiols [1]. | Not covered in available search results. | Versatile across pH conditions [1] | FLD (Ex 340 nm / Em 455 nm), UV (340 nm) [2] |
| Marfey's Reagent | Useful for separation of enantiomers (chiral) [1]. | Suboptimal performance in general comparison [1]. | Suboptimal in general [1] | Not specified in search results |
Here are the detailed methodologies and key validation metrics for the Fmoc-Cl derivatization process as reported in recent literature.
The following workflow outlines the optimized steps for amino acid analysis in plant-based proteins using Fmoc-Cl, integrating ultrasound-assisted hydrolysis [2].
The optimized method has been validated according to FDA guidelines, demonstrating high performance as shown in the table below [2].
| Validation Parameter | Reported Performance |
|---|---|
| Linearity | r² > 0.999 [2] |
| Accuracy (Recovery) | 80% - 118% [2] |
| Precision (RSD) | < 10.9% [2] |
| Detection Limit | Femtomole range [4] |
| Derivative Stability | > 48 hours [4] |
The table below summarizes basic information for several fluorene compounds based on the search results. Please note that "2-amino-9-fluorenol" was not directly discussed; the data for the most closely related compounds is provided for context.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics & Research Context |
|---|
| 2-Aminofluorene (2-AF) [1] | C13H11N | 181.24 | - Synthetic arylamine.
While quantitative binding affinity data is lacking, the available information explains why these compounds are studied.
The diagram below illustrates this metabolic pathway, showing the relationship between some of these compounds.
Since the search results did not contain specific protocols for fluorene binding, the following general guidance for measuring biomolecule binding affinity is based on a critical review of methodological practices [6].
Essential Experimental Controls: To ensure a reported equilibrium dissociation constant (KD) is reliable, the study must demonstrate two key elements [6]:
Common Binding Assay Techniques: A variety of techniques can be used, each with pros and cons [7]. It is often advisable to use a label-free technique or to validate results with a second method.
The table below summarizes the antimicrobial activity of three key classes of fluorenone derivatives, highlighting how structural changes influence their effectiveness.
| Derivative Class | Key Structural Features | Antimicrobial Spectrum | Key Findings & Performance Data |
|---|
| O-Aryl-Carbamoyl-Oxymino-Fluorene [1] | Carbamoyloximinic moiety; substituents on the aryl group (e.g., -Cl, -CH₃) | Bacteria: Planktonic and biofilm Staphylococcus aureus Fungi: Candida albicans | • Electron-withdrawing chlorine atoms enhanced activity against S. aureus (planktonic and biofilm). • Electron-donating methyl groups enhanced anti-fungal activity against C. albicans. • Loading onto magnetite nanoparticles substantially improved activity against planktonic microorganisms. | | Fluorenone Thiosemicarbazones [2] | Derived from condensation of thiosemicarbazide with fluorenone; part of the Schiff base family | Information not specified in available text. | • Studied extensively for diverse pharmacological actions (e.g., antitumor, anti-inflammatory). • Density Functional Theory (DFT) calculations used to explore electrical properties and stability, which can inform the design of bioactive compounds. | | Fluorinated Thiourea with Sulfonamide [3] | Hybrid molecules combining fluorinated aryl/heterocyclic thiourea and sulfonamide moieties | Gram-positive: Streptococcus pneumoniae, Bacillus subtilis Gram-negative: Pseudomonas aeruginosa, Escherichia coli Fungi: Aspergillus fumigatus, Candida albicans | • Compound 4a (fluorinated pyridine derivative) showed the highest broad-spectrum activity. • MIC values: Ranged from 1.95 to 15.63 µg/mL across tested strains. • Compound 4c & 4d exhibited selective activity against Gram-positive bacteria. |
To evaluate the antimicrobial potential of these compounds, researchers typically employ a suite of quantitative assays. The workflow for these key protocols is summarized in the diagram below.
The core methodologies referenced in the search results include [1] [3]:
The table below summarizes the core validation data for an RP-HPLC/DAD method designed for the simultaneous analysis of 18 free amino acids in topical formulations after derivatization with Fmoc-Cl [1].
| Validation Parameter | Experimental Details & Conditions | Reported Outcome |
|---|---|---|
| Analytes | 18 FAAs (e.g., l-Ala, l-Arg, l-Asn, l-Asp, l-Gln, l-Glu, l-Gly, l-His, etc.) | Simultaneous analysis [1] |
| Derivatization | Reagent: 9-fluorenylmethyl chloroformate (Fmoc-Cl); Concentration: 6 mM in ACN; Buffer: 0.5 M borate buffer (pH 8.6) | Stable derivatives for all amino acids [1] |
| Chromatography | Column: InfinityLab Poroshell 120 E.C 18 (3 x 50 mm, 2.7 μm); Temperature: 25°C; Mobile Phase: Water and ACN (pH adjusted), gradient mode; Flow Rate: 0.7 mL/min; Injection Volume: 10 μL; Detection: DAD | Successful separation achieved [1] |
| Selectivity | Evaluation of chromatographic separation | Method was selective for all 18 FAAs [1] |
| Linearity & Range | Concentration range: 5–80 µM | Correlation coefficient (r) > 0.995 [1] |
| Precision | Not explicitly detailed in the excerpt | Method described as "precise" [1] |
| Accuracy | Not explicitly detailed in the excerpt | Method described as "accurate" [1] |
| Sensitivity (LOD/LOQ) | Data not provided in the excerpt for this specific method | Method described as "sensitive" [1] |
The validated method involves a clear multi-step process. The diagram below outlines the key stages from sample preparation to final analysis.
Here are more detailed explanations of the key steps:
When developing or adapting this method, you should account for the following aspects based on the retrieved information:
The table below summarizes the key identifiers and physical properties of the two compounds for a direct comparison.
| Property | 2-Aminofluorene (2-AF) | 2-Amino-9-fluorenone |
|---|---|---|
| IUPAC Name | 9H-Fluoren-2-amine [1] | 2-amino-9H-fluoren-9-one [2] |
| CAS RN | 153-78-6 [1] | 3096-57-9 [2] |
| Molecular Formula | C₁₃H₁₁N [1] | C₁₃H₉NO [2] [3] |
| Molecular Weight | 181.24 g·mol⁻¹ [1] | 195.22 g·mol⁻¹ [2] [3] |
| Appearance | White to tan solid [1] | Information not available in search results |
| Melting Point | 125-132 °C [1] | Information not available in search results |
| Solubility in Water | < 0.1 g/100 mL (at 19.5 °C) [1] | Information not available in search results |
| SMILES | C1CCC2=CC(=CC=C2C1=N)O | NC1=CC=C2C3=CC=CC=C3C(=O)C2=C1 [2] [3] |
Both compounds are recognized for their significant biological activity and are primarily used in research settings as model compounds to study carcinogenesis and genotoxicity.
| Aspect | 2-Aminofluorene (2-AF) | 2-Amino-9-fluorenone |
|---|---|---|
| Primary Research Use | Model carcinogen and mutagen [1]. | Information not available in search results; its parent structure, fluorenone, is a common scaffold in drug discovery [4]. |
| Carcinogenicity & Mutagenicity | Known carcinogen and mutagen [1] [5]. Its metabolite, 2-AAF, is also a potent carcinogen [6] [1]. | Information not available in search results. |
| Mechanism of Toxicity | Metabolic activation leads to DNA-adduct-forming metabolites, causing frameshift mutations [1]. | Information not available in search results. |
| Key Metabolites | - 2-Acetylaminofluorene (2-AAF)
The following are standard protocols used to study the genotoxicity of compounds like 2-aminofluorene and its metabolites.
This test is used to identify substances that can cause genetic mutations.
The workflow of the Ames Test can be visualized as follows:
This assay is used to detect DNA damage, such as strand breaks, in individual cells.
The metabolic pathway that activates 2-Aminofluorene into its ultimate DNA-damaging species is complex. The diagram below illustrates the key steps and enzymes involved.
Both compounds are hazardous and require careful handling in a laboratory setting.
| Compound | GHS Hazards | Precautionary Measures |
|---|---|---|
| 2-Aminofluorene | Warning; H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer) [1]. | P201, P280, P308+P313 [1]. |
| 2-Amino-9-fluorenone | Information not available in search results. | Information not available in search results. |
The table below summarizes the key identifiers and properties of the available compounds:
| Property | 2-Amino-9-fluorenone | 9-Fluorenone | 9-Fluorenol |
|---|---|---|---|
| CAS Number | 3096-57-9 [1] | 486-25-9 (from context) | 1689-64-1 [2] |
| Molecular Formula | C₁₃H₉NO [1] | C₁₃H₈O (from context) | C₁₃H₁₀O [2] |
| Molecular Weight (g/mol) | 195.22 [1] | 180.20 (calculated) | 182.22 [2] |
| IUPAC Name | 2-amino-9H-fluoren-9-one [1] | 9H-Fluoren-9-one | 9H-Fluoren-9-ol [2] |
| Structure | |||
| SMILES | NC1=CC=C2C3=CC=CC=C3C(=O)C2=C1 [1] | O=C1C2=CC=CC=C2C2=CC=CC=C12 | OC1C2=CC=CC=C2C2=CC=CC=C12 [2] |
| Melting Point | Not Explicitly Found | Not Explicitly Found | Not Explicitly Found |
| Appearance | Not Explicitly Found | Not Explicitly Found | White solid [2] |
The available compounds have distinct roles in research, from molecular probes to metabolic intermediates and bioactive molecules.
| Compound | Key Applications | Experimental Summary & Key Findings |
|---|
| 2-Amino-9-fluorenone | Molecular Probe: Studying host-guest interactions with cyclodextrins [3]. | Protocol: UV, steady-state, and time-resolved fluorescence measurements in aqueous solutions at different pH levels. Finding: Forms a 1:1 inclusion complex with β-cyclodextrin, with its unsubstituted ring encapsulated in the hydrophobic cavity. A notable red shift was observed during amino group protonation [3]. | | 9-Fluorenone | Environmental Science: A key intermediate in the bacterial biodegradation of fluorene [4] [5]. | Protocol: Bacterial degradation pathways studied in strains like Terrabacter sp. DBF63 and Arthrobacter sp. F101. Metabolites identified using Gas Chromatography-Mass Spectrometry (GC-MS) [4] [5]. Finding: Produced from fluorene via 9-fluorenol. Subsequently undergoes angular dioxygenation by enzymes like DbfA, leading to ring cleavage and eventual formation of phthalate [5]. | | 9-Fluorenol | Neuroscience Research: Dopamine reuptake inhibitor [2]. Environmental Science: Intermediate in fluorene metabolism [4] [5]. | Neurobiology Protocol: In vivo wakefulness promotion tested in mice [2]. Finding: At 100 mg/kg, promoted wakefulness in mice with 39% increased effectiveness over modafinil. Its IC₅₀ for dopamine reuptake inhibition is 9 μM [2]. |
For researchers looking to replicate or design similar studies, here are more detailed methodologies.
This protocol is used to characterize host-guest interactions [3].
This protocol traces the metabolic pathway from fluorene to 9-fluorenone and beyond [5].
The diagram below illustrates the role of 9-fluorenone and 9-fluorenol in the bacterial degradation of fluorene, based on pathways from multiple bacterial species [4] [5].
The compound "2-amino-9-fluorenol" specified in your query could not be found in the scientific literature accessed in this search. Consequently, a direct efficacy comparison with 9-fluorenone is not possible with the current data.